(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid
CAS No.: 104317-64-8
Cat. No.: VC20742522
Molecular Formula: C17H26N8O5
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104317-64-8 |
---|---|
Molecular Formula | C17H26N8O5 |
Molecular Weight | 422.4 g/mol |
IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C17H26N8O5/c18-16(19)20-6-4-5-11(15(27)28)24-17(29)30-8-3-1-2-7-25-10-23-12-13(25)21-9-22-14(12)26/h9-11H,1-8H2,(H,24,29)(H,27,28)(H4,18,19,20)(H,21,22,26)/t11-/m0/s1 |
Standard InChI Key | UXOOSQUBNBVHPO-NSHDSACASA-N |
Isomeric SMILES | C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES | C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O |
Canonical SMILES | C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O |
Chemical Identity and Nomenclature
(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid is a complex organic molecule with several functional groups. According to chemical databases, this compound is identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 104317-64-8 |
Molecular Formula | C17H26N8O5 |
Molecular Weight | 422.4 g/mol |
IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoic acid |
InChI | InChI=1S/C17H26N8O5/c18-16(19)20-6-4-5-11(15(27)28)24-17(29)30-8-3-1-2-7-25-10-23-12-13(25)21-9-22-14(12)26/h9-11H,1-8H2,(H,24,29)(H,27,28)(H4,18,19,20)(H,21,22,26)/t11-/m0/s1 |
Canonical SMILES | C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O |
The compound features a purine moiety linked to a guanidino-containing amino acid structure through a pentyl linker and carbamate group. The (S) designation in the name indicates the specific stereochemistry at the α-carbon of the amino acid portion.
Structural Characteristics
The structure of (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid can be divided into several key components:
Core Components
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A purine nucleobase derivative (6-oxo-1H-purin-9(6H)-yl) at one end
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A pentyl chain spacer (5 carbon atoms)
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A carbamate (oxycarbonylamino) linking group
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An amino acid core with (S) stereochemistry
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A guanidino group attached to the amino acid side chain
This structure suggests potential biological activity as it combines nucleobase-like features with an amino acid component, connected by a flexible linker. The guanidino group, similar to that found in arginine, likely contributes to the compound's physicochemical properties and potential biological interactions.
Physical and Chemical Properties
Based on its structure and molecular features, (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid would be expected to have the following properties:
Predicted Physicochemical Properties
Drawing from similar compounds with guanidino groups and carboxylic acids, we can predict:
Property | Predicted Value/Characteristic |
---|---|
Physical State | Likely a white to off-white solid |
Solubility | Moderate water solubility due to polar groups |
Charge at Physiological pH | Likely exists as a zwitterion |
pKa Values | Multiple ionizable groups (carboxylic acid, guanidino) |
Log P | Moderate lipophilicity due to balanced hydrophilic and lipophilic regions |
The guanidino group, similar to that found in arginine (CAS No. 74-79-3), typically exhibits high polarity and can form ionic and hydrogen bonding interactions . This suggests the compound may have properties advantageous for certain biological applications.
Synthesis and Related Compounds
Synthetic Approaches
Based on information about related compounds, the synthesis of (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid might involve:
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Protection and modification of an amino acid precursor
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Conjugation with activated carbonyl compounds
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Attachment of the purine moiety
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Final deprotection steps
Similar synthetic routes have been described for other amino acid derivatives with protecting groups and coupling reagents .
Analytical Methods and Characterization
Standard analytical techniques for characterizing compounds like (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid would include:
Analytical Technique | Information Provided |
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NMR Spectroscopy | Structural confirmation, purity assessment |
Mass Spectrometry | Molecular weight verification, fragmentation pattern |
HPLC | Purity determination, retention characteristics |
X-ray Crystallography | Absolute configuration and 3D structure |
UV-Vis Spectroscopy | Characteristic absorption due to purine moiety |
The purine portion of the molecule would likely show characteristic UV absorption patterns, while the guanidino and carboxylic acid groups would exhibit distinctive IR absorption bands.
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